![molecular formula C20H26N2O4S B4170210 N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4170210.png)
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as DMEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMEA is a synthetic compound that belongs to the class of amides and has a molecular weight of 381.52 g/mol.
Scientific Research Applications
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of various enzymes such as cathepsin L, calpain, and caspase-3, which are involved in the regulation of apoptosis and cell death. N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has also been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Mechanism of Action
The mechanism of action of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood, but it is believed to act by inhibiting the activity of various enzymes involved in the regulation of apoptosis and cell death. N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.
Biochemical and Physiological Effects:
N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-cancer activities. It has also been found to exhibit neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its potent inhibitory activity against various enzymes involved in the regulation of apoptosis and cell death. However, one of the limitations of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its low solubility in water, which makes it difficult to use in in vivo experiments.
Future Directions
There are several future directions for the research on N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One of the potential applications of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to investigate the efficacy and safety of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in preclinical and clinical trials. Another potential application of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is its use as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to investigate the mechanism of action and efficacy of N~2~-(3,4-dimethylphenyl)-N~1~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide in various models of neurodegenerative diseases.
properties
IUPAC Name |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-ethoxyphenyl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-6-26-19-10-8-7-9-18(19)21-20(23)16(4)22(27(5,24)25)17-12-11-14(2)15(3)13-17/h7-13,16H,6H2,1-5H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTOWKJFXJUHEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)N(C2=CC(=C(C=C2)C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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